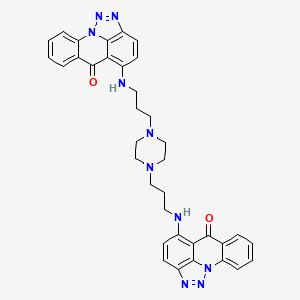

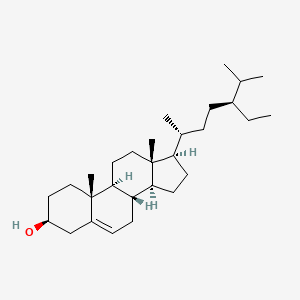

![molecular formula C12H6O3 B1206112 Naphtho[2,3-b]furan-4,9-dione CAS No. 5656-82-6](/img/structure/B1206112.png)

Naphtho[2,3-b]furan-4,9-dione

Descripción general

Descripción

Naphtho[2,3-b]furan-4,9-dione is a chemical compound that has been the subject of various studies due to its potential biological relevance . It is an important structural motif present in natural products, drugs, and drug candidates .

Synthesis Analysis

The synthesis of Naphtho[2,3-b]furan-4,9-dione has been achieved through different methods. One such method involves a palladium-catalyzed reverse hydrogenolysis process. This process involves the two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce Naphtho[2,3-b]furan-4,9-dione and hydrogen (H2). The reaction is catalyzed by commercially available Pd/C without the need for oxidants and hydrogen acceptors . Another method involves a visible-light-mediated [3+2] cycloaddition reaction .Chemical Reactions Analysis

The chemical reactions involving Naphtho[2,3-b]furan-4,9-dione are primarily centered around its synthesis. As mentioned earlier, one method involves a palladium-catalyzed reverse hydrogenolysis process . Another method involves a visible-light-mediated [3+2] cycloaddition reaction .Aplicaciones Científicas De Investigación

Synthesis Techniques

Naphtho[2,3-b]furan-4,9-diones have been the subject of various synthesis techniques, showcasing their chemical versatility. Liu et al. (2017) developed an efficient synthesis method using N-iodosuccinimide-induced enone difunctionalization, forming new C–C and C–O bonds (Liu et al., 2017). Li et al. (2019) further innovated the synthesis process through a palladium-catalyzed reverse hydrogenolysis method, offering a waste-free approach for creating functionalized naphtho[2,3-b]furan-4,9-diones (Li et al., 2019).

Cytotoxic Activity

The cytotoxic properties of Naphtho[2,3-b]furan-4,9-diones have been extensively studied. Ogawa et al. (2006) found that various derivatives of this compound exhibited cytotoxic activity in KB cell culture assays, indicating potential applications in cancer research (Ogawa et al., 2006). Takano et al. (2009) explored the tumor-specific cytotoxicity of these compounds, suggesting their utility in targeting specific cancer cell lines (Takano et al., 2009).

Chromogenic Sensors

A notable application of Naphtho[2,3-b]furan-4,9-dione derivatives is their use as chromogenic sensors. Tang et al. (2017) developed derivatives that showed selective responses to Hg2+ and Pd2+ in the presence of competing cations, demonstrating their potential in environmental monitoring and analytical chemistry (Tang et al., 2017).

Antiproliferative Effects

Research by Yamashita et al. (2009) on naphthoquinones based on the naphtho[2,3-b]furan-4,9-dione skeleton revealed potent antiproliferative effects against human tumor cell lines, highlighting their potential in developing anticancer treatments (Yamashita et al., 2009).

Environmental Applications

The application of these compounds extends to environmental science as well. Koyama et al. (2000) utilized micellar electrokinetic chromatography for the separation of furanonaphthoquinones, a technique that can be crucial in environmental analysis and monitoring (Koyama et al., 2000).

Propiedades

IUPAC Name |

benzo[f][1]benzofuran-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O3/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKMOPXRLXYBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205114 | |

| Record name | Naphtho(2,3-b)furan-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho[2,3-b]furan-4,9-dione | |

CAS RN |

5656-82-6 | |

| Record name | Naphtho(2,3-b)furan-4,9-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005656826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(2,3-b)furan-4,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

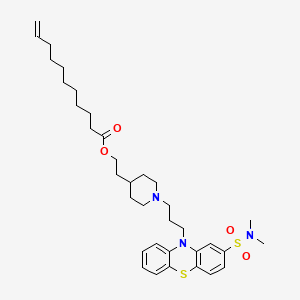

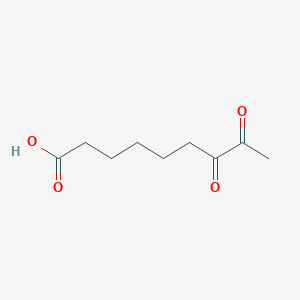

![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)

![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)